1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone
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Overview
Description
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic organic compound that features a pyrrolidine ring, a chloropyridine moiety, and an o-tolyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.
Introduction of the Chloropyridine Moiety: This step may involve nucleophilic substitution reactions where a chloropyridine derivative is reacted with a suitable nucleophile.
Attachment of the o-Tolyloxy Group: This can be done through etherification reactions, where an o-tolyloxy group is introduced using appropriate reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Use of Catalysts: To enhance reaction rates and selectivity.
Temperature Control: To ensure optimal reaction conditions.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone can undergo various chemical reactions, including:
Oxidation: Where the compound is oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Biological Activity: Investigated for potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Pharmaceuticals: Explored as a potential pharmaceutical agent or as an intermediate in drug synthesis.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone: Lacks the chlorine atom on the pyridine ring.
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone: Has a different substitution pattern on the aromatic ring.
Uniqueness
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is unique due to the presence of the chloropyridine moiety, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-(2-methylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-13-4-2-3-5-16(13)23-12-18(22)21-9-7-14(11-21)24-17-6-8-20-10-15(17)19/h2-6,8,10,14H,7,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGOKFIFAJJYPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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